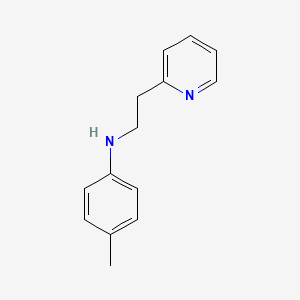
2-(2-(4-Methylanilino)ethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-甲基苯胺基)乙基)吡啶是一种有机化合物,分子式为 C14H16N2。它是吡啶的衍生物,吡啶是一种具有化学式 C5H5N 的碱性杂环有机化合物。该化合物以其独特的结构而闻名,该结构包括一个被 4-甲基苯胺基取代的吡啶环。由于其有趣的化学性质,它在各种科学研究应用中得到应用。
准备方法
合成路线和反应条件
2-(2-(4-甲基苯胺基)乙基)吡啶的合成通常涉及在碱性条件下使 4-甲基苯胺与 2-溴乙基吡啶反应。该反应通过亲核取代机理进行,其中 4-甲基苯胺的氨基攻击 2-溴乙基吡啶的溴乙基,从而形成所需的产物。
工业生产方法
文献中没有详细记录该化合物的工业生产方法。 类似的合成路线很可能在更大范围内使用,并针对产量和纯度进行了优化。 可以使用连续流动反应器和其他先进技术来提高合成效率。
化学反应分析
反应类型
2-(2-(4-甲基苯胺基)乙基)吡啶可以进行多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的 N-氧化物。
还原: 还原反应可以导致形成仲胺。
取代: 该化合物可以参与亲核取代反应,尤其是在吡啶环上。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和过酸。
还原: 通常使用诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 亲核取代反应通常需要碱的存在,例如氢氧化钠 (NaOH) 或碳酸钾 (K2CO3)。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以产生 N-氧化物,而还原可以产生仲胺。
科学研究应用
2-(2-(4-甲基苯胺基)乙基)吡啶在科学研究中具有广泛的应用,包括:
化学: 它被用作合成更复杂有机分子的构建块。
生物学: 该化合物可用于酶抑制和受体结合的研究。
工业: 该化合物可用于生产染料、颜料和其他工业化学品。
作用机制
2-(2-(4-甲基苯胺基)乙基)吡啶的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。 该化合物可以与这些靶标结合,改变它们的活性并导致各种生物学效应。 涉及的具体途径取决于具体的应用和靶标。
相似化合物的比较
类似化合物
- 2-(2-(4-氯苯胺基)乙基)吡啶
- 2-(2-(4-氟苯胺基)乙基)吡啶
- 2-(2-(4-溴苯胺基)乙基)吡啶
独特性
2-(2-(4-甲基苯胺基)乙基)吡啶由于存在 4-甲基苯胺基而具有独特性,该基团赋予其特定的化学性质和反应性。 这使其与其他类似化合物不同,这些化合物可能在苯胺基上具有不同的取代基,导致它们的化学行为和应用发生变化。
属性
CAS 编号 |
67240-91-9 |
|---|---|
分子式 |
C14H16N2 |
分子量 |
212.29 g/mol |
IUPAC 名称 |
4-methyl-N-(2-pyridin-2-ylethyl)aniline |
InChI |
InChI=1S/C14H16N2/c1-12-5-7-14(8-6-12)16-11-9-13-4-2-3-10-15-13/h2-8,10,16H,9,11H2,1H3 |
InChI 键 |
FIBMHPSVPNLSFS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NCCC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


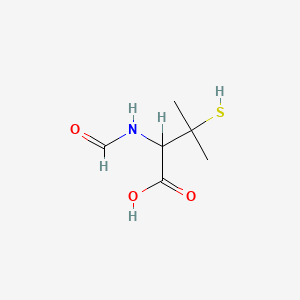

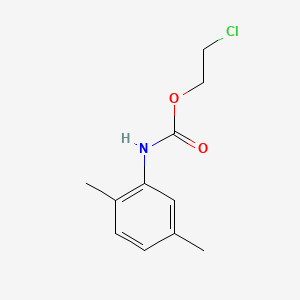
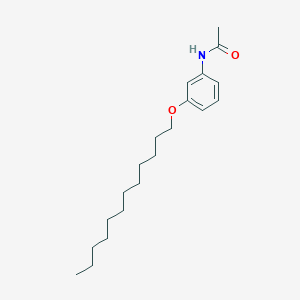
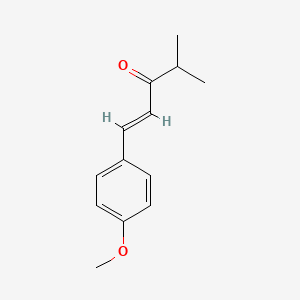
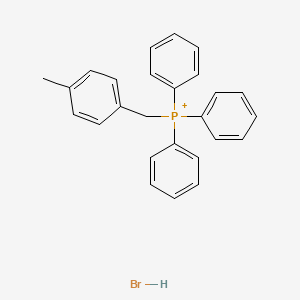

![6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11961358.png)

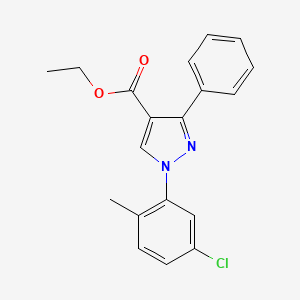
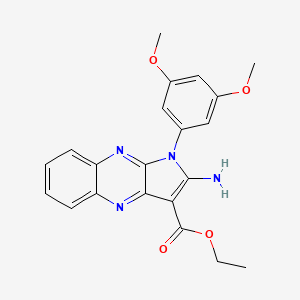
![methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961390.png)
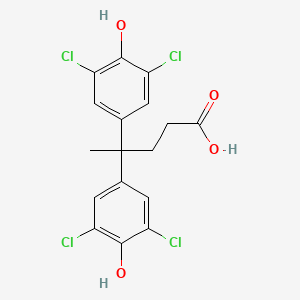
![1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]-](/img/structure/B11961397.png)
